2-(2-Bromophenyl)oxazolo[4,5-b]pyridine
Description
Significance of the Oxazolo[4,5-b]pyridine (B1248351) Scaffold in Chemical Sciences Research
The oxazolo[4,5-b]pyridine scaffold is a fused heterocyclic system that is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The rigid, planar structure of this scaffold provides a unique three-dimensional arrangement for presenting functional groups to biological macromolecules.
Derivatives of oxazolo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, making them highly valuable in drug discovery programs. Research has shown that compounds containing this scaffold can exhibit:
Anti-inflammatory properties: Some derivatives have shown potent anti-inflammatory and analgesic activity, in some cases comparable to established drugs like phenylbutazone (B1037) or indomethacin, but without the associated gastrointestinal side effects. researchgate.netnih.gov
Antimicrobial activity: The scaffold is a key component in compounds developed as antibacterial agents. ontosight.ai Studies have revealed that certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives are particularly effective against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). ontosight.aibldpharm.com
Anticancer potential: The oxazolo[4,5-b]pyridine core is found in molecules designed as anticancer agents. lookchem.comontosight.ai These compounds can exert their effects through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cancer cell signaling pathways.
Kinase inhibition: The scaffold serves as a core for the development of potent kinase inhibitors. nih.gov For instance, derivatives have been synthesized as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in inflammation and other diseases. bldpharm.comnih.govcato-chem.com
The versatility of the oxazolo[4,5-b]pyridine system allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability makes it an attractive starting point for the synthesis of large libraries of compounds for high-throughput screening.
Research Landscape and Focus on 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine
While the broader class of oxazolo[4,5-b]pyridine derivatives has been the subject of extensive research, the specific compound This compound (CAS No. 52333-69-4) is less prominently featured in dedicated scientific literature. bldpharm.com The research landscape is primarily characterized by studies on analogues with different substitution patterns on the 2-phenyl ring.
The general synthetic approach to 2-aryloxazolo[4,5-b]pyridines involves the condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids or their derivatives, such as benzoyl chlorides. researchgate.net Microwave-assisted synthesis has been reported as a facile and efficient method for producing these compounds. researchgate.net
The focus on substituting the phenyl ring at the 2-position is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR). The introduction of a halogen, such as bromine, at the ortho-position of the phenyl ring, as in this compound, can significantly influence the molecule's properties. Halogen atoms can affect the compound's conformation, lipophilicity, and electronic distribution, which in turn can modulate its binding affinity to biological targets. While some studies on pyridine (B92270) derivatives suggest that the presence of halogen atoms can sometimes lead to lower antiproliferative activity, their impact is highly context-dependent and a subject of ongoing investigation. nih.gov
The table below summarizes the observed biological activities for a selection of substituted 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives, providing context for the potential areas of interest for the 2-bromo analogue.
| Substituent on Phenyl Ring | Observed Biological Activity | Reference |
|---|---|---|
| Various substituents | Anti-inflammatory, Analgesic | researchgate.netnih.gov |
| Various substituents | Antibacterial (including MRSA) | ontosight.aibldpharm.com |
| Linked to piperazinamides | GSK-3β Inhibition, Anti-inflammatory | nih.gov |
Research Objectives and Scope of Investigation
Based on the established biological profile of the oxazolo[4,5-b]pyridine scaffold, the primary research objectives for investigating This compound can be inferred. The main goal would be to systematically evaluate the impact of the 2-bromo substitution on the known pharmacological activities of the parent 2-phenyloxazolo[4,5-b]pyridine core.
The scope of such an investigation would typically include:
Chemical Synthesis and Characterization: Development and optimization of a synthetic route to obtain the compound in good yield and purity. This would be followed by comprehensive structural characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography.
Biological Screening: In vitro screening of the compound against a panel of biological targets to identify potential therapeutic applications. This would likely include assays for:
Antimicrobial activity against a range of bacterial and fungal pathogens.
Anticancer activity against various human cancer cell lines.
Anti-inflammatory activity in cellular and enzymatic assays.
Kinase inhibitory activity against a panel of relevant kinases.
Structure-Activity Relationship (SAR) Studies: Comparison of the biological activity of this compound with that of the unsubstituted parent compound and other halogenated or substituted analogues. This would provide valuable insights into how the position and nature of the substituent on the phenyl ring influence the compound's biological profile.
Computational Modeling: Utilizing molecular docking and other computational tools to predict and rationalize the binding of the compound to specific biological targets, helping to elucidate its mechanism of action at a molecular level.
In essence, the study of this compound represents a logical and targeted step in the broader effort to explore the full therapeutic potential of the oxazolo[4,5-b]pyridine chemical space.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBSDMNPGRPYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Oxazolo 4,5 B Pyridine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of each atom within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, the spectrum is expected to show distinct signals corresponding to the protons on the fused pyridine (B92270) ring and the 2-bromophenyl substituent.
The oxazolo[4,5-b]pyridine (B1248351) core possesses three aromatic protons (H-5, H-6, and H-7), while the 2-bromophenyl group has four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridine ring and the bromine atom on the phenyl ring. Protons closer to these electronegative atoms are typically deshielded and appear at a lower field (higher ppm).
The expected signals for the aromatic protons would appear in the range of δ 7.0–9.0 ppm. The coupling patterns (splitting) arise from spin-spin interactions between neighboring protons, providing crucial information about their relative positions. For instance, adjacent protons (vicinal coupling) will split each other's signals into doublets, while a proton with two non-equivalent neighbors may appear as a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (Pyridine) | ~8.4-8.6 | Doublet of doublets (dd) | J ≈ 5.0, 1.5 Hz |
| H-6 (Pyridine) | ~7.3-7.5 | Doublet of doublets (dd) | J ≈ 8.0, 5.0 Hz |
| H-7 (Pyridine) | ~8.1-8.3 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 Hz |
| H-3' (Phenyl) | ~7.8-8.0 | Doublet of doublets (dd) | J ≈ 8.0, 1.8 Hz |
| H-4' (Phenyl) | ~7.4-7.6 | Triplet of doublets (td) | J ≈ 7.8, 1.8 Hz |
| H-5' (Phenyl) | ~7.3-7.5 | Triplet of doublets (td) | J ≈ 7.8, 1.2 Hz |
| H-6' (Phenyl) | ~7.7-7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.2 Hz |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their chemical environment (e.g., hybridization, attachment to electronegative atoms). In the this compound molecule, a total of 12 distinct carbon signals are expected in the aromatic region (typically δ 110–170 ppm).
The carbon atoms of the heterocyclic oxazolo[4,5-b]pyridine system are significantly influenced by the nitrogen and oxygen atoms. The C-2 carbon, where the bromophenyl group is attached, is expected to be highly deshielded, appearing at a low field (~160-165 ppm). Similarly, the carbons of the pyridine ring fused to the oxazole ring (C-3a and C-7a) will have characteristic shifts. The carbon atom directly bonded to the bromine (C-2') in the phenyl ring will show a signal at a higher field compared to the other phenyl carbons due to the heavy atom effect of bromine.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Oxazole) | ~163.0 |
| C-3a (Bridgehead) | ~151.5 |
| C-5 (Pyridine) | ~148.0 |
| C-6 (Pyridine) | ~122.0 |
| C-7 (Pyridine) | ~130.0 |
| C-7a (Bridgehead) | ~142.0 |
| C-1' (Phenyl) | ~131.0 |
| C-2' (Phenyl, C-Br) | ~122.5 |
| C-3' (Phenyl) | ~133.0 |
| C-4' (Phenyl) | ~128.0 |
| C-5' (Phenyl) | ~132.0 |
| C-6' (Phenyl) | ~127.5 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Advanced Two-Dimensional (2D) NMR Techniques
While 1D NMR spectra provide foundational data, 2D NMR techniques are often necessary for the definitive assignment of all proton and carbon signals in complex molecules. nih.gov These experiments reveal correlations between nuclei, allowing for a complete reconstruction of the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the proton connectivity within the pyridine ring (H-5 to H-6 to H-7) and separately within the 2-bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for linking different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the H-3' proton of the phenyl ring and the C-2 carbon of the oxazole ring, confirming the point of attachment between the two ring systems.
Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound, determine its elemental formula, and assess its purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition. For this compound, the molecular formula is C₁₂H₇BrN₂O.
The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two major peaks (M and M+2) of nearly equal intensity in the mass spectrum.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrN₂O |
| Theoretical Monoisotopic Mass [M]⁺ | 273.9769 u |
| Theoretical [M+H]⁺ | 274.9847 u |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is a primary method for assessing the purity of a synthesized compound.
In an LC-MS analysis, the sample is first passed through an HPLC (High-Performance Liquid Chromatography) column, which separates the target compound from any unreacted starting materials, byproducts, or other impurities. The eluent from the column is then directed into the mass spectrometer. The instrument generates a chromatogram (a plot of detector response versus time) and a mass spectrum for each eluting peak.
For a pure sample of this compound, the LC chromatogram would ideally show a single, sharp peak. The mass spectrum corresponding to this peak would display a base peak with an m/z value matching that of the protonated molecule ([M+H]⁺), confirming both the identity and purity of the compound in a single analysis.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its constituent parts: the oxazolo[4,5-b]pyridine core and the 2-bromophenyl substituent.
The fused heterocyclic system gives rise to several distinct vibrations. The C=N stretching vibrations within both the pyridine and oxazole rings are typically observed in the 1630-1550 cm⁻¹ region. The pyridine ring itself has characteristic ring stretching modes, often appearing as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. researchgate.net The C-O-C stretching of the oxazole ring is another key indicator, with asymmetric and symmetric stretching vibrations producing strong bands, typically in the 1250-1020 cm⁻¹ range. Aromatic C-H stretching from both the pyridine and phenyl rings is expected to appear above 3000 cm⁻¹.
In-plane and out-of-plane C-H bending vibrations provide further structural information. For the substituted benzene ring, the pattern of out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern. The presence of the bromine atom is characterized by a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyridine and Phenyl Rings | 3100 - 3000 |
| C=N Stretch | Pyridine and Oxazole Rings | 1630 - 1550 |
| C=C Stretch | Pyridine and Phenyl Rings | 1600 - 1450 |
| C-O-C Asymmetric Stretch | Oxazole Ring | 1250 - 1150 |
| C-O-C Symmetric Stretch | Oxazole Ring | 1100 - 1020 |
| C-H Out-of-Plane Bend | Aromatic Rings | 900 - 675 |
| C-Br Stretch | Bromophenyl Group | 600 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The this compound molecule possesses an extended π-conjugated system encompassing the fused oxazolopyridine rings and the appended bromophenyl group. This conjugation is responsible for its characteristic UV-Vis absorption spectrum.
The primary electronic transitions observed in such aromatic and heterocyclic systems are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. For oxazolo[4,5-b]pyridine derivatives, these transitions are responsible for the main absorption bands. researchgate.netnih.gov
The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are generally of much lower intensity and can sometimes be obscured by the stronger π → π* bands or affected by the polarity of the solvent. researchgate.net Studies on related 2-phenyl-oxazolo[4,5-b]pyridine derivatives show that the position of the absorption maxima (λ_max) is influenced by substituents on the phenyl ring. researchgate.net The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands.
| Electronic Transition | Description | Typical λ_max Range (nm) | Intensity |
|---|---|---|---|
| π → π | Electron promotion from a π bonding to a π antibonding orbital. | 250 - 350 | High |
| n → π | Electron promotion from a non-bonding orbital to a π antibonding orbital. | > 300 | Low |
X-Ray Crystallography for Solid-State Molecular Conformation
These compounds frequently crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic). mdpi.commdpi.com Intermolecular interactions, particularly π-π stacking between the flat aromatic systems of adjacent molecules, are expected to play a crucial role in the crystal packing. The specific bond lengths and angles within the oxazole and pyridine rings would be consistent with their aromatic character.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 14.3213 |
| b (Å) | 6.9452 |
| c (Å) | 12.6860 |
| β (°) | 100.265 |
| Volume (ų) | 1241.62 |
| Data from a related compound, 6-bromo-3-(pyridine-4-yl)- nih.govtriazolo[4,3-a]pyridine. mdpi.com |
Computational and Theoretical Investigations of 2 2 Bromophenyl Oxazolo 4,5 B Pyridine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which various other properties can be derived.
Density Functional Theory (DFT) has become a popular and robust method for investigating the molecular and electronic properties of organic molecules due to its favorable balance between accuracy and computational cost. nih.gov DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic landscape of 2-(2-bromophenyl)oxazolo[4,5-b]pyridine derivatives. nih.govresearchgate.net
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net
Energy Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. mdpi.com
Electron Transfer: The analysis of HOMO and LUMO is used to understand intramolecular charge transfer (ICT) within the molecule. nih.govresearchgate.net For oxazolo[4,5-b]pyridine (B1248351) derivatives, studies show that substituents can significantly alter the HOMO and LUMO energy levels, thereby influencing the charge transfer characteristics and photophysical properties of the molecule. researchgate.netresearchgate.netnih.gov The introduction of electron-donating and electron-withdrawing groups can modulate the HOMO-LUMO gap. researchgate.netnih.gov
Reactivity Prediction: The distribution of HOMO and LUMO orbitals across the molecular structure helps to predict the sites for electrophilic and nucleophilic attacks.
| Parameter | Description | Implication for Reactivity & Properties |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap suggests high reactivity, low kinetic stability, and facile electronic transitions. A large gap suggests the opposite. ajchem-a.com |
| Global Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. | Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." |
Understanding the charge distribution within a molecule is vital for predicting its reactivity, intermolecular interactions, and physical properties. DFT calculations are employed to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are used to identify regions prone to electrophilic and nucleophilic attack. nih.govajchem-a.com
In studies of related pyridine (B92270) derivatives, MEP analysis reveals that negative potential regions (electron-rich) are typically located around electronegative atoms like nitrogen and oxygen, making them susceptible to electrophilic attack. nih.govnih.gov Conversely, positive potential regions (electron-poor) are usually found around hydrogen atoms. For substituted oxazolo[4,5-b]pyridines, the charge distribution is heavily influenced by the nature of the substituents. Electron-donating groups increase the electron density on the heterocyclic ring system, while electron-withdrawing groups decrease it. researchgate.netresearchgate.net This modulation of electron density is critical for the molecule's ability to interact with biological targets.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Molecular Modeling and Simulation Studies
While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. This technique is used to explore the conformational flexibility of this compound derivatives and their interactions with solvent molecules. nih.gov
Conformational Analysis: MD simulations can reveal the preferred three-dimensional structures (conformations) of a molecule in solution and the energy barriers between different conformations. This is particularly important for understanding how a flexible molecule might adapt its shape to fit into a biological receptor's binding site.
Solvent Effects: The behavior and properties of molecules can be significantly altered by the solvent. Studies on related compounds like 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) have investigated its spectral characteristics in various solvents, revealing how solvent polarity and hydrogen bonding capacity influence its photophysical properties. nih.govresearchgate.net MD simulations can model these explicit solvent-solute interactions, providing insights into solvation shells and hydrogen bonding networks that stabilize the molecule. ucl.ac.uk
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and predict their binding affinity and mode of interaction with a specific biological target. nih.govnih.gov
For derivatives of the oxazolo[4,5-b]pyridine scaffold, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes. researchgate.net For instance, related thiazolo[4,5-b]pyridine and pyrazolopyridine derivatives have been docked into the active sites of targets such as cyclooxygenase-2 (COX-2), various protein kinases, and DNA topoisomerase to predict their anti-inflammatory or anticancer activity. nih.govnih.govnih.govresearchgate.net
These simulations can identify key intermolecular interactions, such as:
Hydrogen Bonds: Crucial for anchoring the ligand in the active site.
Hydrophobic Interactions: Important for binding affinity, especially in nonpolar pockets of the receptor.
Pi-Pi Stacking: Aromatic ring interactions that contribute to binding stability.
The insights gained from docking studies help rationalize the structure-activity relationships (SAR) observed in experimental assays and guide the optimization of lead compounds to enhance their potency and selectivity. nih.gov
| Derivative Class | Biological Target | Predicted Activity | Key Interactions Observed |
|---|---|---|---|
| Pyrazolopyridine derivatives | Protein Kinases (e.g., BRAF, HER2, AKT1) nih.gov | Anticancer nih.gov | Hydrogen bonding with hinge region residues, hydrophobic interactions. nih.gov |
| Thiazolo[4,5-b]pyridine derivatives | Cyclooxygenase-2 (COX-2) researchgate.net | Anti-inflammatory researchgate.net | Docking into the active site, interactions mimicking known inhibitors. researchgate.net |
| Pyridine derivatives | Protein Kinase C (PKC) nih.gov | PKC Agonist nih.gov | Specific poses within the C1B domain. nih.gov |
| Pyrazolopyridine derivatives | DNA Topoisomerase II nih.gov | Antineoplastic nih.gov | Inhibitory activity predicted through binding simulation. nih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Prediction of Binding Modes and Affinities with Macromolecular Targets
Computational techniques, particularly molecular docking, are instrumental in predicting how this compound derivatives interact with macromolecular targets such as proteins and enzymes. These methods simulate the binding pose of a ligand within the active site of a target, providing insights into the specific intermolecular interactions that stabilize the complex.
For the related oxazolo[5,4-d]pyrimidine scaffold, studies targeting vascular endothelial growth factor receptor-2 (VEGFR-2) have demonstrated the utility of molecular docking. mdpi.com In these investigations, derivatives were docked into the VEGFR-2 active site to predict their binding modes and affinities. The calculations yielded free energies of binding ranging from -38.5 to -47.3 kJ/mol, indicating favorable interactions. mdpi.com Such studies help identify key structural features required for potent inhibition and guide the design of more effective compounds. The primary goal is to achieve a stable conformation where the ligand makes optimal contact with the receptor's binding pocket. mdpi.comresearchgate.net Similarly, for thiazolo[4,5-b]pyridine derivatives, molecular docking has been employed to preselect compounds for further in vitro testing of their anti-inflammatory activity, demonstrating the predictive power of these computational approaches. nih.govresearchgate.net
The process involves placing the ligand in various orientations within the target's active site and calculating the binding energy for each pose. The resulting scores, often expressed as binding affinities or inhibition constants (Ki), allow for the ranking of different derivatives and the prioritization of candidates for synthesis and biological evaluation. mdpi.com This in silico screening significantly streamlines the drug discovery process by focusing resources on compounds with the highest predicted potential.
Investigation of Interactions with Enzyme Active Sites
Understanding the specific interactions between a ligand and the amino acid residues within an enzyme's active site is crucial for mechanism-based drug design. Computational studies on oxazolopyridine derivatives have shed light on these critical interactions.
For instance, in the context of VEGFR-2 inhibition by oxazolo[5,4-d]pyrimidines, docking studies revealed that the heterocyclic moiety fits within the ATP binding site. mdpi.com The analysis identified specific hydrogen bonds and other non-covalent interactions with key residues that are essential for inhibitory activity. mdpi.com This level of detail allows medicinal chemists to understand why certain structural modifications enhance or diminish activity.
Furthermore, studies on 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives with antibacterial properties have used docking simulations to investigate their binding to the DNA gyrase enzyme. researchgate.net It is hypothesized that the oxazolo[4,5-b]pyridine ring system may act as an analogue of adenine and guanine, thereby inhibiting nucleic acid synthesis or DNA gyrase activity. researchgate.net Docking studies help to validate these hypotheses by visualizing the interactions within the enzyme's active site and identifying the most probable binding poses. researchgate.net In other research, piperazine-linked oxazolo[4,5-b]pyridine derivatives have been identified as inhibitors of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme, further highlighting the scaffold's potential to interact with diverse enzyme targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational statistical method used to establish a correlation between the chemical structure of a compound and its biological activity. wisdomlib.orgdmed.org.ua By identifying the physicochemical properties and structural features that govern a molecule's efficacy, QSAR models serve as powerful tools for predicting the activity of novel compounds and guiding the design of more potent analogues. dmed.org.uanih.gov
For oxazolo[4,5-b]pyridine and related heterocyclic systems, QSAR studies have been successfully employed to design new therapeutic agents. wisdomlib.org These models are developed by analyzing a dataset of compounds with known biological activities and calculating various molecular descriptors that quantify their structural properties. nih.gov The ultimate goal is to generate a statistically robust mathematical equation that can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis. dmed.org.ua This approach significantly accelerates the hit-to-lead optimization phase of drug discovery. dmed.org.ua
Development of Predictive Models based on Molecular Descriptors
The foundation of any QSAR model is the selection of molecular descriptors that effectively capture the structural variations within a series of compounds and relate them to their biological activity. These descriptors can be categorized as topological, electronic, geometric, or physicochemical.
In a QSAR study on the antifungal activity of oxazolo[4,5-b]pyridine derivatives, a model was developed using topological and connectivity descriptors. wisdomlib.org This model demonstrated a strong correlation between the selected descriptors and the observed antifungal activity, achieving a coefficient of determination (R²) of 0.8616. wisdomlib.org For a series of oxadiazolo pyridine derivatives, a robust 2D-QSAR model was developed using the descriptors XLogP (a measure of lipophilicity) and MLFER_E (related to electrostatic interactions). nih.govnih.gov This model exhibited excellent statistical quality, as shown in the table below.
| Parameter | Value | Description |
|---|---|---|
| R² | 0.8433 | Coefficient of determination for the training set. |
| Q²LOO | 0.8303 | Cross-validation coefficient (Leave-One-Out). |
| R²ext | 0.7712 | Coefficient of determination for the external test set. |
| Descriptors | XLogP, MLFER_E | Molecular descriptors used in the model. |
This table presents the statistical parameters for a predictive QSAR model developed for oxadiazolo pyridine derivatives, highlighting its robustness and predictive power. nih.govnih.gov
These models are typically built using statistical methods like Multiple Linear Regression (MLR), which establishes a direct relationship between the descriptors and the biological activity. nih.gov The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability. nih.gov
Sensitivity Analysis of Structural Features in Modulating Interactions
A key outcome of QSAR and Structure-Activity Relationship (SAR) studies is the identification of which structural features of a molecule are most sensitive to modification and have the greatest impact on biological activity. This sensitivity analysis provides crucial guidance for structural optimization.
For instance, a comprehensive review of oxazolo[5,4-d]pyrimidines highlighted several key SAR insights. It was found that an aromatic substituent at the C(2) position of the heterocyclic core is more favorable for activity than an aliphatic one. mdpi.com Furthermore, the nature of substituents at other positions, such as the C(7) position, significantly influences receptor binding affinity. Lipophilic piperazine substituents at C(7) were shown to improve binding affinity to the CB₂ receptor, whereas more sterically bulky groups led to a decrease in affinity, indicating steric limitations within the receptor's binding site. mdpi.com
In the QSAR study of antifungal oxazolo[4,5-b]pyridines, the models indicated that the presence of specific chemical groups directly influenced the compound's efficacy. wisdomlib.org By analyzing the contribution of each descriptor in the QSAR equation, researchers can infer which properties, such as lipophilicity, size, or electronic character, are most critical for activity. This allows for a targeted approach to molecular design, where modifications are made to the parts of the scaffold that are most likely to result in improved biological performance.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Design Optimization
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models offer a rapid and cost-effective way to evaluate these properties before a compound is synthesized. mdpi.com These computational tools analyze a molecule's structure to predict its behavior in the body, helping to identify and filter out compounds with poor drug-like characteristics, such as low oral absorption or potential toxicity. nih.govmdpi.com
For heterocyclic compounds like pyridine derivatives, various online servers and software are used to compute ADME profiles. nih.gov These predictions are based on a molecule's physicochemical properties, including lipophilicity, size, polarity, and solubility, which are often visualized using tools like bioavailability radars to provide a quick assessment of drug-likeness. mdpi.com By integrating ADME predictions into the design cycle, chemists can optimize lead compounds to improve their pharmacokinetic profiles, increasing the likelihood of success in later clinical phases. nih.govmdpi.com
Computational Assessment of Membrane Permeability
A critical component of the "A" in ADME is a drug's ability to permeate biological membranes, which is essential for its absorption and distribution to target tissues. nih.gov Computational methods are widely used to predict the passive membrane permeability of drug candidates. researchgate.net
One common approach is the use of models that correlate a compound's structure with experimental data from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The PAMPA method provides a high-throughput in vitro model for passive diffusion across an artificial membrane. nih.govresearchgate.net
More sophisticated computational techniques include Molecular Dynamics (MD) simulations, which can model the process of a molecule crossing a lipid bilayer at an atomistic level. nih.govresearchgate.net These simulations provide detailed insights into the free energy profile of permeation and can help identify the molecular features that hinder or facilitate membrane transport. nih.gov For the related isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, Immobilized Artificial Membrane (IAM) chromatography, combined with Quantitative Structure-Retention Relationship (QSRR) modeling, has been used to assess their affinity for phospholipids, providing another computational measure of membrane interaction and potential permeability. mdpi.com These predictive tools are invaluable for optimizing molecules to ensure they can effectively cross biological barriers and reach their intended site of action. researchgate.net
Predictive Metabolism Studies
Computational models serve as a vital tool in the early stages of drug discovery for predicting the metabolic fate of novel compounds. For derivatives of the this compound scaffold, in silico studies, complemented by experimental data on related compounds, provide insights into their likely metabolic pathways.
A study on the anti-trypanosomal compound 3-(oxazolo[4,5-b]pyridine-2-yl)anilide (OXPA), a structurally related derivative, has shed light on the metabolic stability and potential biotransformations of this class of molecules. mdpi.com This research utilized non-targeted mass spectrometry-based metabolomics to investigate the effects and metabolism of the compound in Trypanosoma brucei. mdpi.com The findings from such studies are instrumental in predicting how this compound and its analogs might be processed in biological systems.
The primary metabolic transformations predicted for the oxazolo[4,5-b]pyridine core involve oxidative metabolism. These predictions are often based on the analysis of metabolites formed in in vitro systems, such as liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes responsible for phase I and phase II metabolism. For analogous compounds, key metabolic reactions include N-oxidation and N-demethylation, which are common pathways for nitrogen-containing heterocyclic structures.
While direct metabolic studies on this compound are not extensively available in the reviewed literature, the metabolic profile of the closely related 3-(oxazolo[4,5-b]pyridine-2-yl)anilide suggests that the oxazolo[4,5-b]pyridine core is susceptible to modifications that increase polarity and facilitate excretion. The study on OXPA indicated that the compound perturbs the sphingolipid metabolism in trypanosomes, suggesting that its metabolic effects could be complex and target-specific. mdpi.com The primary aim of metabolic transformations is to convert the parent compound into more water-soluble derivatives that can be easily eliminated from the body.
Based on analogous structures, the predicted metabolic pathways for this compound would likely involve hydroxylation of the aromatic rings (both the bromophenyl and the pyridine portions) and potential cleavage of the oxazole ring, although the latter is generally more stable. The presence of the bromine atom may also influence the regioselectivity of hydroxylation.
The following table summarizes the potential metabolites of the parent compound based on common metabolic pathways for related heterocyclic systems.
| Parent Compound | Potential Metabolic Pathway | Predicted Metabolite |
| This compound | Aromatic Hydroxylation | Hydroxylated derivatives on the bromophenyl or pyridine ring |
| This compound | N-Oxidation | N-oxide derivative on the pyridine nitrogen |
| This compound | Debromination followed by Hydroxylation | 2-(2-Hydroxyphenyl)oxazolo[4,5-b]pyridine |
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a chemical compound based on its structural formula. The program compares the structure of a query molecule to a large database of known biologically active substances and estimates the probability of the query compound exhibiting various types of pharmacological effects and mechanisms of action.
A comprehensive search of scientific literature and computational databases was conducted to find PASS analysis data for this compound and its close derivatives. Despite the utility of the PASS tool in predicting a wide range of biological activities, from therapeutic effects to toxicity, specific PASS analysis results for this particular compound were not available in the public domain at the time of this review.
Therefore, a detailed data table and discussion of the predicted activity spectra for this compound cannot be provided. Further computational studies are required to generate a PASS-based prediction for this molecule, which could help in identifying its potential therapeutic applications and off-target effects.
Chemical Reactivity and Transformation Studies of the Oxazolo 4,5 B Pyridine System
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
For the parent oxazolo[4,5-b]pyridine (B1248351) scaffold, the fusion of the electron-rich oxazole ring might be expected to modulate the reactivity of the pyridine moiety. However, studies on analogous compounds suggest the pyridine ring remains resistant to electrophilic attack. For instance, research on 2-(2-thienyl)oxazolo[4,5-b]pyridine demonstrated that electrophilic substitution reactions, such as bromination or nitration, occur exclusively at the electron-rich 5-position of the thiophene ring, leaving the pyridine ring intact researchgate.net. This indicates that the pyridine portion of the molecule is substantially less reactive than the appended aromatic substituent. Given these findings, it is predicted that electrophilic attack on 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine would preferentially occur on the bromophenyl ring rather than the pyridine ring, directed by the existing bromine and oxazole substituents.
Oxidation and Reduction Pathways of the Heterocyclic System
The oxidation and reduction of the oxazolo[4,5-b]pyridine core are critical transformations that can alter its electronic properties and subsequent reactivity.
Oxidation: The pyridine nitrogen atom in the heterocyclic system is susceptible to oxidation, typically forming an N-oxide. This transformation can have a profound impact on the ring's reactivity. While specific studies on the oxidation of this compound are not detailed in the available literature, related triazolo[4,5-b]pyridine systems are known to undergo oxidation smolecule.com. The formation of an N-oxide would withdraw electron density from the pyridine ring, further deactivating it towards electrophiles but potentially activating it for certain nucleophilic attacks.
Reduction: The reduction of the oxazolo[4,5-b]pyridine system can proceed under various conditions. Catalytic hydrogenation is a common method for reducing heterocyclic aromatic rings. In a study involving a related oxazolo[4,5-b]pyridine derivative, functional groups on a side chain were reduced using hydrogen over palladium on carbon and Raney nickel, respectively, without affecting the core heterocyclic structure under the reported conditions clockss.org. This suggests that the oxazolo[4,5-b]pyridine ring is relatively stable to certain reducing agents, allowing for selective transformations of peripheral functional groups. Complete reduction of the pyridine portion of the ring would disrupt its aromaticity, leading to a tetrahydro- or piperidine-fused oxazole system.
Nucleophilic Reactivity and Functional Group Interconversions
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes the oxazolo[4,5-b]pyridine system a candidate for nucleophilic aromatic substitution (SNA).
Nucleophilic Substitution: Nucleophilic attack is favored at the positions ortho and para (C5 and C7) to the pyridine nitrogen, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom stackexchange.com. Studies on 2-(2-thienyl)oxazolo[4,5-b]pyridine have confirmed that nucleophilic substitution on the pyridine ring is feasible researchgate.net. However, the same study noted that the Chichibabin amination, which involves reacting the heterocycle with sodium amide to introduce an amino group, was unsuccessful researchgate.net. This highlights that the success of nucleophilic substitution is dependent on the specific nucleophile and reaction conditions.
Functional Group Interconversions: The oxazolo[4,5-b]pyridine scaffold serves as a stable framework for various functional group manipulations. A key example is the use of palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted oxazolo[4,5-b]pyridine can undergo a Heck reaction with methyl acrylate to introduce an acrylic acid ester side chain clockss.orgresearchgate.net. This demonstrates the utility of the system in building more complex molecules. Further transformations on these appended groups, such as the reduction of a double bond or a nitrile to an amine, have also been successfully performed clockss.org.
| Reaction Type | Reagents | Position of Reactivity | Product Type |
| Heck Reaction | Methyl acrylate, Pd(OAc)2 | C5 or C7 (if halogenated) | Substituted acrylate |
| Nitrile Reduction | H2, Raney Ni | Side chain | Primary amine |
| Guanylation | 3,5-dimethyl-1-pyrazolecarboximidamide | Side-chain amine | Guanidine |
Ring-Closure and Ring-Opening Reaction Mechanisms
Ring-Closure: The synthesis of the this compound system is a prime example of a ring-closure reaction. The most common synthetic route involves the condensation of a 2-amino-3-hydroxypyridine (B21099) derivative with a corresponding carboxylic acid or its derivative researchgate.netresearchgate.net. For the title compound, this would involve reacting 2-amino-3-hydroxypyridine with 2-bromobenzoic acid or 2-bromobenzoyl chloride. The reaction typically proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the oxazole ring clockss.org. Reagents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) are often used to facilitate this condensation clockss.orgresearchgate.net.
Ring-Opening: While the oxazolo[4,5-b]pyridine ring is generally stable, the oxazole portion can be susceptible to ring-opening under certain conditions. In the related isoxazolo[4,5-b]pyridine system, base-promoted ring-opening has been observed beilstein-journals.orgnih.govresearchgate.net. For instance, certain derivatives can undergo a Boulton–Katritzky rearrangement, which involves the opening of the isoxazole ring and re-cyclization to form a new heterocyclic system nih.govresearchgate.netnih.gov. This suggests that the C2-O bond in the oxazole ring of this compound could potentially be cleaved by strong nucleophiles or under basic conditions, leading to a 2-acylamino-3-hydroxypyridine derivative.
Directing Effects of the Bromophenyl Substituent on Reactivity
The 2-(2-bromophenyl) substituent plays a crucial role in directing the reactivity of the entire molecule through both steric and electronic effects.
Directing Effects within the Phenyl Ring: For electrophilic substitution reactions that occur on the bromophenyl ring, the bromine atom and the oxazolopyridine group will act as directing groups. Bromine is an ortho-, para-director, while the oxazolopyridine moiety, being electron-withdrawing, will act as a meta-director relative to the point of attachment. The interplay of these effects would determine the regiochemical outcome of substitutions on the phenyl ring.
Structure Activity Relationship Sar Studies and Rational Molecular Design of Oxazolo 4,5 B Pyridine Scaffolds
General Principles of the Oxazolo[4,5-b]pyridine (B1248351) Scaffold in Molecular Framework Design
The oxazolo[4,5-b]pyridine scaffold is a fused heterocyclic system that has garnered considerable attention in the field of drug discovery. Its rigid structure and the presence of multiple heteroatoms provide a unique three-dimensional arrangement for substituents, influencing the molecule's interaction with biological macromolecules.
Strategic Importance of Pyridine (B92270) and Oxazole Moieties in Scaffolding
The pyridine and oxazole rings within the fused system are not merely structural components; they actively contribute to the molecule's physicochemical and pharmacokinetic properties.
Pyridine Moiety: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule within a biological target's binding site. The basicity of the pyridine nitrogen can be modulated by substituents on the ring, which in turn can influence the compound's solubility, cell permeability, and metabolic stability. The aromatic nature of the pyridine ring also allows for π-π stacking interactions with aromatic amino acid residues in proteins.
The synergistic combination of these two heterocyclic rings within the oxazolo[4,5-b]pyridine scaffold provides a versatile foundation for the development of new therapeutic agents with a wide range of biological activities, including anti-inflammatory and anticancer properties.
Positional and Substituent Effects on Molecular Recognition and Interactions
The biological activity of the oxazolo[4,5-b]pyridine scaffold can be significantly tuned by the nature and position of its substituents. In the case of 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, the 2-bromophenyl group plays a pivotal role in defining its molecular interactions.
Influence of the 2-Bromophenyl Moiety on Molecular Interactions
The attachment of a phenyl ring at the 2-position of the oxazolo[4,5-b]pyridine core introduces a significant lipophilic domain and potential for various non-covalent interactions. The ortho-positioning of the bromine atom on this phenyl ring further refines the molecule's properties.
Role of the Bromine Atom in Modulating Electronic and Steric Effects
The bromine atom at the ortho-position of the phenyl ring exerts both electronic and steric effects that can profoundly influence the molecule's biological activity.
Steric Effects: The bromine atom is relatively large, and its presence at the ortho-position introduces significant steric hindrance. This steric bulk can restrict the rotation of the phenyl ring around the single bond connecting it to the oxazole ring. This restricted rotation can lock the molecule into a specific, potentially more bioactive, conformation. The steric clash between the ortho-bromo substituent and the adjacent heterocyclic ring can force a non-planar arrangement between the two ring systems, which can be crucial for fitting into a specific binding pocket.
Conformational Impact of Phenyl Ring Substitution
The substitution pattern on the phenyl ring directly impacts the preferred conformation of the molecule. In biaryl systems, where two aromatic rings are connected by a single bond, the energetic barrier to rotation around this bond is influenced by the substituents at the ortho-positions.
For this compound, the steric repulsion between the bromine atom and the nitrogen atom of the oxazole ring would be expected to create a significant torsional barrier, favoring a non-planar conformation where the two ring systems are twisted relative to each other. This twisted conformation can be critical for biological activity, as it presents a unique three-dimensional shape for interaction with a biological target. The degree of this twist can be influenced by the electronic interactions between the bromine and the heterocyclic system. Computational modeling and conformational analysis are essential tools to predict the preferred dihedral angle and understand how this conformational preference influences molecular recognition.
| Property | Description |
| Molecular Formula | C₁₂H₇BrN₂O |
| Molar Mass | 275.10 g/mol |
| CAS Number | 52333-69-4 |
Impact of Diversification at Other Scaffold Positions on Interaction Profiles
While the substituent at the C-2 position of the oxazolo[4,5-b]pyridine scaffold is a frequent point of modification in structure-activity relationship (SAR) studies, alterations at other positions on the fused pyridine ring (C5, C6, and C7) are also critical for fine-tuning the interaction profiles and pharmacological properties of these molecules. The strategic diversification of the core scaffold allows for the modulation of binding affinity, selectivity, and pharmacokinetic characteristics.
Research on related heterocyclic systems provides valuable insights into the effects of modifying the pyridine portion of the scaffold. For instance, in the development of oxazolo[5,4-d]pyrimidine derivatives as potential anticancer agents, the introduction of various aliphatic amino chains at the C7 position significantly influenced their inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2) mdpi.comnih.gov. These "tail" substituents form crucial van der Waals and hydrophobic interactions within an allosteric pocket of the enzyme, demonstrating that positions other than C2 are pivotal for optimizing target engagement mdpi.com.
Similarly, studies on pyrrolo[2,3-b]pyridine derivatives, which share the pyridine core, showed that modifications on this ring were essential for inhibiting human neutrophil elastase mdpi.com. The concept of late-stage diversification, as demonstrated with indazole scaffolds, underscores the importance of having synthetic routes that allow for modifications at multiple positions on the heterocyclic core to rapidly explore chemical space and optimize biological activity nih.gov.
The table below summarizes the observed impact of substitutions at various positions on related heterocyclic scaffolds, illustrating the principles that can be applied to the oxazolo[4,5-b]pyridine core.
| Scaffold | Target | Position of Diversification | Introduced Group | Impact on Interaction Profile |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | C7 | Aliphatic amino chains | Forms hydrophobic interactions with allosteric pocket, modulating inhibitory activity mdpi.com. |
| 1H-Pyrazolo[4,3-b]pyridine | ALK | C6 | Hydroxyphenyl | Crucial for enzymatic inhibition; hydroxyl group forms hydrogen bonds with Lys1150 and Asp1270 mdpi.com. |
| Pyrrolo[2,3-d]pyrimidine | CSF1R | C4, C5, C6 | Pexidartinib fragments | Showed low-nanomolar enzymatic activity and cellular efficacy mdpi.com. |
Rational Design Strategies for Modulating Interactions and Activity Profiles
Rational design strategies are fundamental to the optimization of oxazolo[4,5-b]pyridine scaffolds as therapeutic agents. These approaches leverage an understanding of the target's structure and the compound's SAR to guide the synthesis of molecules with enhanced potency, selectivity, and drug-like properties. Key strategies include scaffold-based design, which utilizes the core structure to target specific protein families, and combinatorial synthesis, which enables the rapid exploration of a wide range of chemical modifications.
Scaffold-Based Design for Target-Specific Molecular Interactions
Scaffold-based design treats the oxazolo[4,5-b]pyridine core as a privileged structure, a molecular framework that is capable of binding to multiple biological targets with high affinity. By strategically decorating this core with different functional groups, medicinal chemists can direct the molecule's activity towards a specific target.
SIRT1 Activators: The oxazolo[4,5-b]pyridine scaffold has been successfully employed to develop novel, potent small-molecule activators of SIRT1, an NAD+-dependent protein deacetylase with therapeutic potential in metabolic diseases. nih.gov These compounds are structurally distinct from other known activators like resveratrol, highlighting the utility of the oxazolo[4,5-b]pyridine core in discovering unique chemical matter for this target. nih.gov
Kinase Inhibitors: Heterocyclic structures, including the oxazolo[4,5-b]pyridine scaffold, are widely used in the design of protein kinase inhibitors due to their ability to mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region nih.gov. For the closely related oxazolo[5,4-d]pyrimidine scaffold, rational design has produced potent inhibitors of VEGFR-2 mdpi.comnih.gov. The design strategy involved:
An isoxazole moiety at the C2 position to act as a "hinge-binding head." mdpi.com
The core oxazolopyrimidine structure to interact with the linker and the highly conserved Asp-Phe-Gly (DFG) domain mdpi.com.
Hydrophobic groups at the C7 position to engage an allosteric pocket mdpi.comnih.gov.
This modular design approach allows for the systematic optimization of interactions with different parts of the kinase active site, a strategy directly applicable to the oxazolo[4,5-b]pyridine scaffold for developing inhibitors against various kinases.
The following table outlines scaffold-based design principles for specific targets.
| Target Class | Scaffold | Design Principle | Example Interaction |
| Sirtuins (e.g., SIRT1) | Oxazolo[4,5-b]pyridine | Development of novel activators structurally unrelated to known compounds like resveratrol nih.gov. | Binds to an allosteric activation site. |
| Protein Kinases (e.g., VEGFR-2) | Oxazolo[5,4-d]pyrimidine | The core scaffold acts as a linker between a hinge-binding moiety and a group interacting with a hydrophobic pocket mdpi.com. | The core interacts with the DFG domain, while substituents bind the hinge region and an allosteric site mdpi.com. |
| Interleukin Receptors (e.g., IL-33) | Oxazolo[4,5-c]quinolinone | Analogs designed to bind to the interface region of the IL-33 and its receptor, ST2 researchgate.net. | Binds to the protein-protein interaction site of IL-33 and ST2 researchgate.net. |
Combinatorial Synthesis and Library Generation for SAR Exploration
Combinatorial chemistry is a powerful tool for systematically exploring the SAR of the oxazolo[4,5-b]pyridine scaffold. It involves the high-throughput synthesis of large numbers of related compounds (a "library") in a parallel fashion, allowing for the rapid identification of derivatives with improved activity.
A common strategy for generating an oxazolo[4,5-b]pyridine library is to use a versatile common intermediate that can be reacted with a diverse set of building blocks. For example, a library focused on diversifying the C2 position could be synthesized by reacting 2-amino-3-hydroxypyridine (B21099) with a wide array of commercially available carboxylic acids or aldehydes. To explore other positions on the scaffold, one could begin with a collection of substituted 2-amino-3-hydroxypyridines.
Methodologies like parallel liquid-phase synthesis have been effectively used to create combinatorial libraries of other heterocyclic compounds, such as pyrazoles and pyrazolo[1,5-a]pyrimidines, for biological screening researchgate.net. This approach is well-suited for the oxazolo[4,5-b]pyridine system, enabling the efficient generation of hundreds or thousands of distinct analogs. The resulting library can then be screened against a biological target, and the data from this screening can be used to build a comprehensive SAR model, guiding further rounds of optimization.
Advanced Research Investigations of the Oxazolo 4,5 B Pyridine Scaffold
Development of Enzyme and Receptor Modulators through Scaffold-Based Design
The unique structural features of the oxazolo[4,5-b]pyridine (B1248351) nucleus have made it an attractive framework for the development of various enzyme and receptor modulators.
Research into Kinase Inhibition Mechanisms (e.g., Glycogen Synthase Kinase-3β, PIM-1 Kinase)
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition:
Recent studies have highlighted the role of Glycogen Synthase Kinase-3β (GSK-3β) as a pro-inflammatory enzyme, suggesting that its inhibition could be a viable strategy for controlling inflammation. In this context, a series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity nih.gov. While the specific compound 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine was not detailed in this study, the research demonstrated the potential of the core scaffold.
Several compounds from the synthesized series exhibited significant GSK-3β inhibitory activity. The most potent compounds, 7d, 7e, 7g, and 7c , displayed IC50 values of 0.34, 0.39, 0.47, and 0.53 µM, respectively nih.gov. This indicates that the oxazolo[4,5-b]pyridine scaffold can be effectively modified to produce potent GSK-3β inhibitors. Further structure-activity relationship (SAR) studies could potentially lead to the development of even more potent and selective inhibitors, and future investigations may include derivatives such as the 2-(2-Bromophenyl) variant.
PIM-1 Kinase Inhibition:
Studies on Cholinesterase Enzyme Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)
The potential of oxazolo[4,5-b]pyridine derivatives as cholinesterase inhibitors is an area of active investigation. While direct studies on this compound are not prevalent in the current literature, related heterocyclic systems have shown promise. For instance, a series of novel pyridine (B92270) derivatives demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. This suggests that the pyridine core, a key component of the oxazolo[4,5-b]pyridine scaffold, is a viable starting point for the design of cholinesterase inhibitors. Future research may explore how the fusion of an oxazole ring and the introduction of various substituents, such as a 2-bromophenyl group, affect the inhibitory potency and selectivity towards AChE and BChE.
Investigation of Carbonic Anhydrase Inhibition Mechanisms
The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for a variety of conditions, including glaucoma and epilepsy. Research into the potential of oxazolo[4,5-b]pyridine derivatives as CA inhibitors is still in its early stages. However, studies on related heterocyclic sulfonamides, such as pyrazolo[4,3-c]pyridine sulfonamides, have shown significant inhibitory activity against several human CA isoforms nih.gov. These findings suggest that the pyridine-containing heterocyclic systems can serve as a foundation for the development of novel CA inhibitors. The mechanism of action for such inhibitors typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. Future investigations are needed to determine if oxazolo[4,5-b]pyridine derivatives, including the 2-(2-bromophenyl) analog, can be functionalized to effectively inhibit carbonic anhydrases.
Research into DNA Gyrase B Interaction and Inhibition
DNA gyrase is a crucial bacterial enzyme and a well-established target for antibacterial agents. The oxazolo[4,5-b]pyridine scaffold has been explored for its potential to inhibit this enzyme. While specific data for this compound is limited, studies on a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, a structurally related class of compounds, have shown promising results. Molecular docking studies of these derivatives against DNA gyrase have revealed significant binding interactions, suggesting a potential mechanism of action through the inhibition of this enzyme mdpi.com. This indicates that the broader thiazolo- and oxazolo[4,5-b]pyridine scaffolds are worthy of further investigation as potential DNA gyrase inhibitors.
Mechanistic Studies of Interactions with Biological Targets
Understanding the molecular mechanisms through which oxazolo[4,5-b]pyridine derivatives exert their biological effects is crucial for the rational design of more effective therapeutic agents.
Molecular Mechanism Investigations for Potential Antimicrobial Agents
The oxazolo[4,5-b]pyridine scaffold has been identified as a promising framework for the development of new antimicrobial agents. While the precise molecular mechanism of action for this compound has not been fully elucidated, research on related compounds provides valuable insights.
A study on imidazo[4,5-b]pyridine derivatives, which share a similar bicyclic heterocyclic core, investigated their antimicrobial activity and explored their mechanism of action through theoretical studies nih.gov. Density Functional Theory (DFT) calculations were used to analyze the electronic properties of these molecules, suggesting that their reactivity and interaction with biological targets are influenced by the distribution of electron density across the heterocyclic system nih.gov. For the oxazolo[4,5-b]pyridine series, it is hypothesized that these compounds may interfere with essential cellular processes in bacteria. One potential target, as mentioned earlier, is DNA gyrase, where inhibition would disrupt DNA replication and lead to bacterial cell death mdpi.com. Further experimental studies, such as enzyme inhibition assays and microbial cell morphology analysis, are necessary to confirm the specific molecular targets and delineate the precise antimicrobial mechanism of this compound and its analogs.
Cellular Pathway Analysis in Antiproliferative Research
While direct cellular pathway analysis for this compound is not extensively documented in publicly available research, the broader class of 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives has shown potential in targeting key enzymes involved in cell proliferation. Structure-activity relationship (SAR) studies on analogous compounds suggest that the substitution pattern on the phenyl ring significantly influences the biological activity.
One of the primary mechanisms by which related compounds exert their antiproliferative effects is through the inhibition of topoisomerase enzymes. nih.gov These enzymes are crucial for managing the topological states of DNA during replication and transcription. A notable study identified 2-(4-butylphenyl)oxazolo[4,5-b]pyridine as an inhibitor of human topoisomerase IIα (hTopo IIα) with an IC50 value of 2 µM, which was more potent than the reference drug etoposide. nih.gov This finding suggests that the oxazolo[4,5-b]pyridine scaffold can be oriented within the enzyme's active site to disrupt its function, leading to cell cycle arrest and apoptosis. Molecular docking and dynamic simulation studies have further supported the interaction of these derivatives with hTopo IIα. nih.gov
Given the structural similarity, it is plausible that this compound also targets DNA topoisomerases. The presence of the bromine atom on the phenyl ring could influence its binding affinity and selectivity for different isoforms of topoisomerase or other cellular targets. Further investigations are necessary to elucidate the precise cellular pathways modulated by this specific compound.
| Compound/Derivative | Target | Key Findings |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human Topoisomerase IIα (hTopo IIα) | Inhibited hTopo IIα with an IC50 of 2 µM, showing greater potency than etoposide. nih.gov |
| General 2-phenyloxazolo[4,5-b]pyridines | DNA Gyrase (in bacteria) | Postulated to act as analogues of adenine and guanine, potentially inhibiting nucleic acid synthesis. |
This table presents data on compounds structurally related to this compound to infer potential cellular targets and mechanisms.
Utility in Complex Organic Synthesis as a Versatile Building Block
The this compound molecule is a valuable building block in complex organic synthesis, primarily due to the presence of the reactive bromophenyl moiety. This functional group serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, most notably palladium-catalyzed reactions.
The synthesis of the core oxazolo[4,5-b]pyridine scaffold can be achieved through several methods, including the condensation of 2-aminopyridin-3-ols with appropriate reagents. researchgate.net Once the this compound is formed, the bromine atom on the phenyl ring is strategically positioned for subsequent transformations.
One of the most powerful applications of this bromo-derivative is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of organoboron compounds. This methodology is widely used in the pharmaceutical industry to construct biaryl structures, which are common motifs in biologically active molecules. The versatility of the Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the phenyl ring.
The general scheme for a Suzuki-Miyaura reaction involving this compound is as follows:
Where "Scaffold" represents the oxazolo[4,5-b]pyridine core and "Ar" is the phenyl ring.
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to further functionalize the molecule at the bromine position, thereby creating diverse libraries of compounds for drug discovery and other applications.
| Reaction Type | Reactant | Product Functionality | Significance |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids/esters | Biaryl or heteroaryl-aryl linkage | Construction of complex molecular frameworks, common in pharmaceuticals. |
| Heck Coupling | Alkenes | Aryl-substituted alkenes | Introduction of unsaturated side chains. |
| Sonogashira Coupling | Terminal alkynes | Aryl-substituted alkynes | Formation of rigid, linear extensions to the molecule. |
| Buchwald-Hartwig Amination | Amines | Aryl amines | Introduction of nitrogen-containing functional groups. |
This table summarizes the potential synthetic transformations of this compound, highlighting its versatility as a synthetic intermediate.
Q & A
Q. What are the optimized synthetic routes for 2-(2-Bromophenyl)oxazolo[4,5-b]pyridine, and how can reaction efficiency be improved?
A silica-supported, acid-catalyzed one-pot benzoylation method is widely used. This approach employs HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions, yielding 2-aryl oxazolo[4,5-b]pyridines with >95% purity. Key optimizations include:
- Catalyst recovery : The catalyst is reused up to 5 cycles without significant loss in activity by washing with chloroform .
- Reaction monitoring : TLC (n-hexane:ethyl acetate, 2:1) ensures real-time tracking of intermediate formation .
- Regioselectivity : Local nucleophilicity descriptors (Nk) calculated via DFT (B3LYP/6-311G++(d,p)) confirm preferential cyclization at the oxazole ring .
Q. How is this compound characterized spectroscopically?
Comprehensive characterization includes:
- IR spectroscopy : Peaks at 1620–1650 cm⁻¹ (C=N stretch) and 1250–1280 cm⁻¹ (C-O-C stretch) confirm oxazole ring formation .
- NMR :
- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.5 ppm), with deshielding observed for protons adjacent to bromine .
- ¹³C NMR: The oxazole C-2 carbon resonates at δ 155–160 ppm .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) match theoretical values within 2 ppm error .
Q. What preliminary biological activities have been reported for oxazolo[4,5-b]pyridine derivatives?
Derivatives exhibit potent activity against Gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus (MRSA)), with MIC values ranging from 8–32 µg/mL. Activity correlates with:
- Substituent position : 2-Bromo substitution enhances membrane permeability due to increased lipophilicity .
- Gram selectivity : Limited efficacy against Gram-negative bacteria (MIC >64 µg/mL) is attributed to outer membrane complexity .
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
Molecular docking and DFT studies reveal:
- Binding affinity : The bromophenyl group forms halogen bonds with bacterial enzyme active sites (e.g., DNA gyrase), validated by ΔG values < -8 kcal/mol .
- Charge distribution : Electron-withdrawing bromine increases electrophilicity at the oxazole ring, enhancing interactions with nucleophilic residues .
- ADME prediction : LogP values (~3.2) suggest moderate blood-brain barrier permeability, supporting potential CNS applications .
Q. What experimental strategies resolve contradictions in regioselectivity during synthesis?
Conflicting reports on cyclization sites (oxazole vs. pyridine rings) are addressed by:
- Kinetic vs. thermodynamic control : Lower temperatures (25°C) favor oxazole formation, while higher temperatures (80°C) shift selectivity toward pyridine derivatives .
- Solvent effects : Polar protic solvents (e.g., methanol) stabilize transition states for oxazole cyclization via hydrogen bonding .
- Isotopic labeling : ¹⁵N NMR traces nitrogen migration pathways during ring closure .
Q. How do solvent polarity and pH affect the photophysical properties of this compound?
Solvatochromic studies show:
- Emission shifts : In polar solvents (e.g., water), fluorescence λₑₘ shifts bathochromically (Δλ = 25 nm) due to stabilization of excited-state dipoles .
- pH sensitivity : Protonation at the pyridine nitrogen (pKa ~4.5) quenches fluorescence, enabling pH-responsive imaging applications .
- Aggregation-induced emission (AIE) : In DMSO-water mixtures (>70% H₂O), restricted intramolecular rotation (RIR) enhances quantum yield (Φ = 0.42) .
Q. What mechanistic insights explain the antimicrobial selectivity of oxazolo[4,5-b]pyridine derivatives?
Comparative transcriptomics and proteomics reveal:
- Target inhibition : Downregulation of S. aureus enoyl-ACP reductase (FabI) by 70% at 16 µg/mL, disrupting fatty acid biosynthesis .
- Resistance modulation : Synergy with β-lactams reduces ampicillin MIC from 128 µg/mL to 8 µg/mL via efflux pump inhibition .
- Membrane disruption : Atomic force microscopy (AFM) shows ~50% increase in bacterial membrane roughness after 4-hour exposure .
Methodological Considerations
Q. How are in silico and in vitro data integrated to prioritize derivatives for further testing?
A tiered screening workflow is recommended:
- Virtual screening : Filter compounds using Lipinski’s Rule of Five and synthetic accessibility scores (SAscore <4) .
- Dose-response assays : Determine IC₅₀ values against target enzymes (e.g., FabI) using fluorescence-based kinetics .
- Resazurin assay : Validate bactericidal activity via metabolic inhibition (≥90% reduction in resazurin conversion at 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
